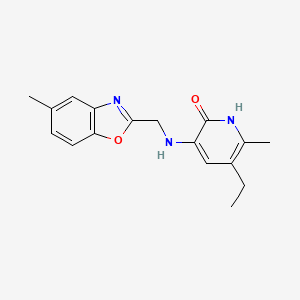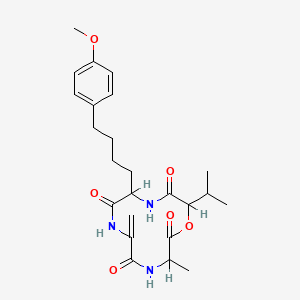
Ampha-AM toxin I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ampha-AM toxin I is a host-specific phytotoxin produced by the fungus Alternaria mali, which is responsible for apple leaf spot disease. This compound is a cyclic depsipeptide consisting of unique amino acids and an alpha-hydroxy acid. It selectively induces veinal necrosis on the leaves of disease-susceptible apple cultivars .
准备方法
Synthetic Routes and Reaction Conditions
Ampha-AM toxin I can be synthesized using the Fmoc-based solid-phase method for the synthesis of linear depsipeptides. The cyclization of these linear depsipeptides is achieved using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) . This method is efficient and rapid, allowing for the preparation of both AM-toxins and their analogs.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the solid-phase synthesis method mentioned above could be adapted for large-scale production. This would involve automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Ampha-AM toxin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as esters, secondary amides, and aromatic ethers .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Ampha-AM toxin I has several scientific research applications:
Chemistry: It is used as a model compound for studying cyclic depsipeptides and their synthesis.
Medicine: While not directly used in medicine, its structure and mechanism of action provide insights into designing similar compounds for therapeutic purposes.
作用机制
Ampha-AM toxin I exerts its effects by targeting the plasma membrane and chloroplasts of susceptible apple cultivars. It causes modifications in the plasma membrane, leading to increased electrolyte leakage. Additionally, it disrupts the chloroplast function by inhibiting photosynthetic CO2 fixation . These actions result in veinal necrosis and overall leaf damage.
相似化合物的比较
Similar Compounds
AM-toxin II: Another host-specific phytotoxin produced by Alternaria mali, with a similar cyclic depsipeptide structure.
Alternariolide: A related compound with similar phytotoxic effects on apple leaves.
Uniqueness
Ampha-AM toxin I is unique due to its specific amino acid composition and its highly selective action on susceptible apple cultivars. Its ability to induce veinal necrosis makes it a valuable tool for studying plant-pathogen interactions and developing disease-resistant crops .
属性
CAS 编号 |
87105-10-0 |
|---|---|
分子式 |
C24H33N3O6 |
分子量 |
459.5 g/mol |
IUPAC 名称 |
9-[4-(4-methoxyphenyl)butyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C24H33N3O6/c1-14(2)20-23(30)27-19(9-7-6-8-17-10-12-18(32-5)13-11-17)22(29)25-15(3)21(28)26-16(4)24(31)33-20/h10-14,16,19-20H,3,6-9H2,1-2,4-5H3,(H,25,29)(H,26,28)(H,27,30) |
InChI 键 |
HIZFOBQMHOLKJR-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCCC2=CC=C(C=C2)OC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



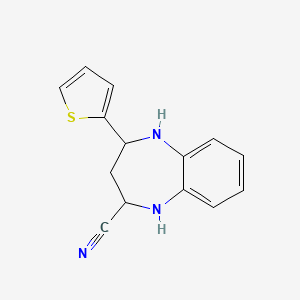
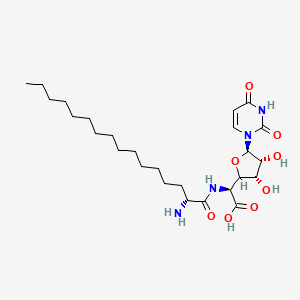
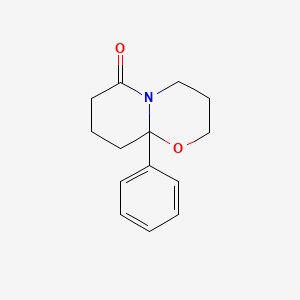
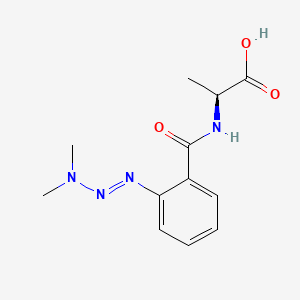




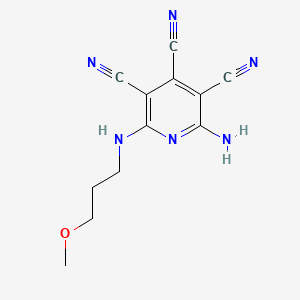
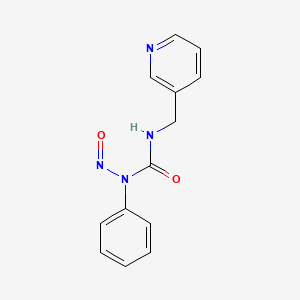
![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12790031.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)
